molecular formula C19H19N3O B6348133 4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine CAS No. 1354936-26-7

4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6348133
CAS No.: 1354936-26-7
M. Wt: 305.4 g/mol
InChI Key: MCCBYEFICUNHLD-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by the presence of two aromatic rings substituted with methyl and methoxy groups, connected through a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative under acidic or basic conditions.

    Substitution Reactions: The aromatic rings are introduced through nucleophilic substitution reactions. For instance, 3,4-dimethylphenyl and 3-methoxyphenyl groups can be attached to the pyrimidine core using appropriate halogenated precursors and a base such as potassium carbonate.

    Final Assembly: The final compound is obtained by coupling the substituted pyrimidine with an amine group under controlled conditions, often using a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups like nitro, sulfonyl, or halogen groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated precursors with a base like potassium carbonate.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethylphenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
  • 4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
  • 4-(3,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Uniqueness

4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is unique due to the specific substitution pattern on its aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both methyl and methoxy groups provides a distinct electronic environment, potentially enhancing its interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-12-7-8-15(9-13(12)2)18-11-17(21-19(20)22-18)14-5-4-6-16(10-14)23-3/h4-11H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCBYEFICUNHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)OC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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